Benzo[a]phenazine-9,10-dicarbonitrile
Description
Contextualization within Phenazine-Based Organic Semiconductors and Optoelectronic Materials
Phenazines, a class of nitrogen-containing heterocyclic compounds, have garnered considerable attention for their diverse applications in materials science. mdpi.com Their inherent redox activity and versatile chemical structures make them prime candidates for the development of functional organic materials. mdpi.comresearchgate.net Within this family, phenazine-based derivatives are being explored as organic semiconductors for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. researchgate.net The introduction of nitrogen atoms into the aromatic core, as seen in azaacenes like phenazine (B1670421), enhances their resistance to oxidative degradation, a crucial property for the stability of organic semiconductors. researchgate.net
The electronic properties of phenazine derivatives can be finely tuned by introducing various functional groups to the core structure. rsc.org This tunability allows for the control of emission colors in single molecules, which is vital for developing full-color emitting materials for displays. acs.org For instance, different phenazine derivatives have been synthesized that can emit light across the visible spectrum, from blue to red, depending on their chemical structure and environment. acs.org The performance of OLEDs incorporating phenazine-based emitters has shown promise, with some devices achieving high luminance, demonstrating their potential as practical fluorescent dyes in optoelectronics. acs.org
Significance as a π-Conjugated Electron-Acceptor Core in Functional Materials
A key feature of Benzo[a]phenazine-9,10-dicarbonitrile and related compounds is their function as a π-conjugated electron-acceptor core. The electron-withdrawing nature of the cyano groups, combined with the inherent electron-accepting properties of the phenazine ring system, makes these molecules potent acceptors. rsc.orgresearchgate.net This characteristic is fundamental to the design of donor-acceptor (D-A) type materials, which are a cornerstone of modern organic electronics. mdpi.com
In D-A systems, the electron acceptor moiety plays a crucial role in determining the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org By pairing a strong acceptor like a phenazine dicarbonitrile derivative with a suitable electron donor, it is possible to create materials with tailored optoelectronic properties. mdpi.comrsc.org This approach has been successfully employed in the development of thermally activated delayed fluorescence (TADF) emitters. In these materials, a rigid and planar dibenzo[a,phenazine] core acts as a useful acceptor to create highly efficient emitters, particularly in the challenging red region of the spectrum. researchgate.netrsc.org The strong electron-accepting character facilitates intramolecular charge transfer (ICT), a key process in the photophysics of these materials. acs.org
The strategic placement of cyano groups on the phenazine backbone can significantly influence the electronic properties. Increasing the number of cyano units on a dibenzo[a,c]phenazine (B1222753) acceptor has been shown to decrease the HOMO-LUMO energy gap and the singlet-triplet energy gap, which is advantageous for designing efficient TADF emitters. researchgate.net Furthermore, halogen-substituted phenazine cores have been used as acceptors in polymer solar cells, where they help to reduce energy losses and optimize carrier dynamics, leading to high power conversion efficiencies. rsc.org
Below is a table summarizing the properties of some phenazine-based donor-acceptor materials:
| Donor Moiety | Acceptor Moiety | Application | Key Finding |
| Phenoxazine | Quinoline | Green OLEDs | Achieved high luminance and efficiency. acs.org |
| Phenoxazine | Benzoylquinoxaline | Red OLEDs | Demonstrated color tuning through acceptor strength. acs.org |
| 9,9-dimethyl-9,10-dihydroacridine (B1200822) | Dibenzo[a,c]phenazine-dicarbonitrile | Yellow to Deep-Red TADF Emitters | Emission wavelength tunable from 548 nm to 631 nm. rsc.org |
| 3,6-di-tert-butylcarbazole (B1356187) | Dibenzo[a,c]phenazine-dicarbonitrile | Yellow to Deep-Red TADF Emitters | Rigid acceptor unit enables efficient long-wavelength emission. rsc.org |
Historical Overview of Relevant Phenazine Dicarbonitrile Research Trajectories
The study of phenazine compounds has a long history, with their discovery dating back to the mid-19th century due to their distinctive pigmentation in biological contexts. nih.gov Initially, research focused on naturally occurring phenazines produced by bacteria, with over 100 such compounds identified. mdpi.com These natural products exhibit a wide range of biological activities, which spurred further investigation into their chemical properties and potential applications. mdpi.comnih.gov
The synthetic exploration of phenazine derivatives has expanded significantly, with over 6,000 synthetic variants now known. mdpi.comresearchgate.net The development of synthetic methodologies has allowed for the creation of complex phenazine structures with tailored properties. Early synthetic work laid the foundation for the more recent focus on phenazines in materials science.
The specific trajectory of phenazine dicarbonitrile research is more recent and is closely tied to the rise of organic electronics. The recognition of the electron-accepting potential of the dicyanophenazine core has driven research into its incorporation into functional materials. A significant focus has been on their use as building blocks for materials with applications in OLEDs, particularly for TADF emitters where the electronic properties of the acceptor are critical. researchgate.netrsc.org Research has also explored their use in other areas, such as organic solar cells and electrochromic polymers, highlighting the versatility of this structural motif. mdpi.comrsc.org The ongoing research in this area continues to refine the design and synthesis of phenazine dicarbonitrile-based materials to achieve higher performance and stability in electronic devices.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H8N4 |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
benzo[a]phenazine-9,10-dicarbonitrile |
InChI |
InChI=1S/C18H8N4/c19-9-12-7-16-17(8-13(12)10-20)22-18-14-4-2-1-3-11(14)5-6-15(18)21-16/h1-8H |
InChI Key |
RERIHEAJSHPHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C=C(C(=CC4=N3)C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Regioselective Synthesis Approaches for Benzo[a]phenazine-9,10-dicarbonitrile and its Precursors
The synthesis of the benzo[a]phenazine (B1654389) core is often achieved through the condensation of ortho-diamines with ortho-quinones. For the target compound, this would conceptually involve the reaction of a naphthalene-1,2-dione derivative with diaminomaleonitrile.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial molecules. nih.govfrontiersin.orgtcichemicals.com This approach is valued for its atom economy, reduced number of purification steps, and the ability to generate molecular diversity and complexity in a convergent manner. nih.govfrontiersin.org
While direct synthesis of this compound via a single MCR is not extensively documented, MCRs are widely used to produce related benzo[a]phenazine derivatives. For instance, a one-pot, four-component reaction of 2-hydroxynaphthalene-1,4-dione, an o-phenylenediamine, an aromatic aldehyde, and malononitrile can yield benzo[a]pyrano[2,3-c]phenazine derivatives. researchgate.netfigshare.com These reactions can be promoted by various catalysts and conditions, highlighting the versatility of MCRs in building complex heterocyclic systems.
A plausible MCR approach to the dicarbonitrile scaffold could involve the reaction of 1,2-naphthoquinone, an ortho-phenylenediamine, and a cyanide source, though specific literature for this direct transformation is scarce. The general strategy underscores the potential of MCRs in constructing the core phenazine (B1670421) structure.
Below is a table summarizing various multi-component reactions for the synthesis of benzo[a]phenazine derivatives.
| Catalyst/Promoter | Solvent/Conditions | Reactants | Product Type | Yield (%) | Reference |
| Nano CuO | Solvent-free, 75 °C | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, malononitrile | Benzo[a]pyrano[2,3-c]phenazine | Not specified | nih.gov |
| L-proline | Water, Microwave | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, 1,3-indandione | Benzo[a]phenazine annulated heterocycles | High | researchgate.net |
| ZnO-PTA@Fe3O4/EN-MIL-101(Cr) | Ethanol, Room Temperature | Benzo[a]phenazine-5-ol, formaldehyde, amine | 3-phenyl-3,4-dihydro-2H-benzo[a] nih.govresearchgate.netoxazino[5,6-c]phenazine | High | figshare.com |
| DABCO | EtOH/H2O, Microwave | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, naphthols/phenol | Benzo[a]chromeno[2,3-c]phenazine | High | nih.gov |
| Glycerol | 90 °C | 2-hydroxynaphthalene-1,4-dione, o-phenylenediamines, cyclic 1,3-dicarbonyl compounds, aromatic aldehydes | Benzo[a]chromeno[2,3-c]phenazine | 89-95 | nih.gov |
Oxidative annulation is a powerful method for constructing cyclic compounds, including phenazine derivatives. This strategy often involves the coupling of anilines and o-phenylenediamines, where C-H bonds are activated and new rings are formed under oxidative conditions. These reactions can be catalyzed by various transition metals, such as cobalt, and can utilize molecular oxygen as a green oxidant.
For the synthesis of the benzo[a]phenazine core, a key reaction is the oxidative cyclization of N-aryl-o-phenylenediamines. This approach offers a direct route to the phenazine ring system. The reaction of catechol with ortho-diaminobenzene at high temperatures is a classic example, though it can lead to by-products. More controlled oxidative cyclization methods are generally preferred for achieving higher yields and purities. For instance, the oxidation of derivatives of o-phenylenediamine can lead to the formation of phenazine pigments. researchgate.net
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for constructing phenazine frameworks. nih.govsciencelink.net This approach uses electrical current to drive the oxidation and subsequent cyclization reactions, often under mild conditions and without the need for harsh chemical oxidants. nih.govsciencelink.net
A general protocol for the electrosynthesis of phenazines involves the electro-oxidation of dihydrophenazines or the electro-dimerization of o-phenylenediamines. nih.govsciencelink.net These reactions are typically carried out in an undivided cell using inexpensive electrodes and electrolytes, with aerial oxygen often serving as the oxidant. nih.govsciencelink.net The electrochemical oxidation of 2,3-dimethylhydroquinone in the presence of o-phenylenediamines as nucleophiles is another example of an electrochemical route to phenazine derivatives.
| Method | Reactants | Conditions | Product | Yield | Reference |
| Electro-oxidation | 10,11-dihydro-5H-dibenzo[b,e] researchgate.netnih.govdiazepines | Aerial oxygen, inexpensive electrolyte and electrodes | Phenazines | Good | nih.govsciencelink.net |
| Electro-dimerization | o-phenylenediamines | - | Diamino phenazines | Good | nih.govsciencelink.net |
In line with the principles of green chemistry, catalyst-free and environmentally benign methods for the synthesis of nitriles and related heterocyclic compounds are highly sought after. These approaches aim to minimize waste, avoid the use of toxic catalysts and solvents, and improve energy efficiency.
For the synthesis of benzo[a]phenazine derivatives, several catalyst-free, one-pot multicomponent reactions have been developed. researchgate.net For example, the reaction of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, aromatic aldehydes, and 1,3-indandione can be carried out in water under microwave irradiation without a catalyst, offering high yields and short reaction times. researchgate.net The use of green solvents like glycerol also promotes the synthesis of benzo[a]phenazine derivatives in a catalyst-free manner.
The synthesis of aromatic nitriles, a key functional group in the target molecule, can also be achieved through green methods. One approach involves the one-pot reaction of aldehydes with hydroxylamine hydrochloride in glycerol, a biodegradable and recyclable solvent. This method is efficient for converting various aromatic aldehydes into their corresponding nitriles in good to excellent yields without the need for a catalyst. Another green approach is the electrochemical synthesis of aromatic nitriles from toluene derivatives using water and ammonia at room temperature and standard pressure. nih.gov
Functionalization and Derivatization Strategies of the this compound Core
The this compound core, with its electron-deficient dicyanophenazine unit, is an excellent candidate for use as an acceptor in donor-acceptor (D-A) systems. The functionalization of this core by attaching electron-donating groups allows for the tuning of its electronic and optical properties.
The design of D-A systems is a powerful strategy for creating materials with specific photophysical and electrochemical properties. In these systems, an electron-donating moiety is covalently linked to an electron-accepting moiety, often through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The this compound unit can serve as a potent electron acceptor due to the electron-withdrawing nature of the dinitrile groups and the extended π-system of the phenazine core. By strategically attaching various electron-donating groups to this core, a range of D-A molecules with tailored properties can be synthesized. For instance, phenazine-based D-A systems have been developed as organic photocatalysts for C-N/C-C cross-coupling reactions. nih.gov In these systems, varying the strength of the donor and its connection point to the phenazine core allows for the systematic tuning of the ground-state and excited-state reduction potentials. nih.gov
Furthermore, dibenzo[a,j]phenazine-cored D-A-D compounds have been successfully employed as emitters in thermally activated delayed fluorescence (TADF) OLEDs. These molecules exhibit small singlet-triplet energy splitting, which is a key requirement for efficient TADF. The rational design of such D-A systems, including the choice of donor and its linkage to the acceptor core, is critical for achieving high device performance.
Isomer Engineering and Regioisomer Synthesis for Tunable Properties
The placement of substituents on the benzo[a]phenazine framework is a critical determinant of the molecule's electronic structure and resulting properties. Isomer engineering, or the synthesis of specific regioisomers, allows for precise control over the spatial distribution of electron density and the dipole moment of the molecule.
The synthesis of new regioisomers of related phenazine compounds, such as myxin and iodinin, has demonstrated the profound impact of substituent positioning on biological and electronic activity. For instance, studies on functionalized regioisomers of these natural products revealed that placing oxygen-containing substituents at the 1-position of the phenazine scaffold was crucial for their potent activity, while 2,3-substituted regioisomers were inactive. nih.gov This highlights the principle that different substitution patterns on the core aromatic structure can lead to dramatically different molecular behaviors.
In the context of materials science, particularly for applications like organic light-emitting diodes (OLEDs), the strategic placement of electron-donating and withdrawing groups dictates the intramolecular charge transfer (ICT) character, which in turn influences the emission wavelength and efficiency. acs.orgresearchgate.net Synthesizing different regioisomers of donor-acceptor substituted dibenzo[a,c]phenazines showed that varying the attachment points of donor groups leads to altered photophysical properties. researchgate.net For example, attaching fluorene side-arms at the 10,13-positions of the dibenzo[a,c]phenazine (B1222753) skeleton resulted in a more emissive compound compared to other isomers. researchgate.net This regiochemical control is a powerful tool for tuning the emission from green to orange-red, a critical capability in the development of advanced display technologies. acs.org
Introduction of Auxiliary Electron Donor and Acceptor Moieties
The introduction of auxiliary electron donor (D) and acceptor (A) groups to the benzo[a]phenazine core is a well-established strategy for modulating its optoelectronic properties. The dicarbonitrile groups at the 9 and 10 positions already establish a strong electron-accepting region on the molecule. By attaching electron-donating moieties at other positions, a D-A or D-A-D type structure is created, which facilitates intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is fundamental to tuning the emission color and enhancing the efficiency of thermally activated delayed fluorescence (TADF). acs.orgrsc.org
A range of electron-donating groups has been successfully attached to the related and highly rigid dibenzo[a,c]phenazine-dicarbonitrile (BPCN) acceptor unit. rsc.org The choice of the donor moiety directly impacts the energy of the highest occupied molecular orbital (HOMO) and the strength of the ICT, thereby shifting the emission wavelength.
Key Research Findings:
Donor Strength and Emission Color: A systematic study demonstrated that by varying the electron-donating strength of the auxiliary group attached to a dibenzo[a,c]phenazine acceptor, the emission color could be tuned across a wide spectrum. st-andrews.ac.ukrsc.org Attaching two 3,6-di-tert-butyl-9H-carbazol-9-yl (DTCz) donors resulted in green emission, while using the stronger 9,9-dimethylacridin-10(9H)-yl (DMAC) donor shifted the emission to orange-red. st-andrews.ac.ukchemrxiv.org Employing an even stronger donor, 10H-phenoxazine (PXZ), pushed the emission further into the deep-red region. st-andrews.ac.ukchemrxiv.org
Below is an interactive data table summarizing the effects of different electron donors on the photophysical properties of a fluorinated dibenzo[a,c]phenazine acceptor.
| Emitter | Donor Moiety | Photoluminescence Max (nm) in Toluene | External Quantum Efficiency (EQEmax) (%) | Electroluminescence Max (nm) |
| 2DTCz-BP-F | 3,6-di-tert-butylcarbazole (B1356187) (DTCz) | 505 | 2.1 | 518 |
| 2DMAC-BP-F | 9,9-dimethylacridan (DMAC) | 589 | 21.8 | 585 |
| 2PXZ-BP-F | 10H-phenoxazine (PXZ) | 674 | 12.4 | 605 |
Data sourced from references st-andrews.ac.ukrsc.orgchemrxiv.org.
In addition to electron donors, introducing further electron-withdrawing groups can modify the acceptor strength. For example, adding a fluorine atom to the dibenzo[a,c]phenazine core strengthens its acceptor character, contributing to the design of TADF emitters for longer wavelengths. st-andrews.ac.uk
Modification of π-Conjugated System Length and Molecular Rigidity
π-Conjugated System Length:
Extending the π-conjugation is a common method to achieve red-shifted absorption and emission spectra, as it generally lowers the energy gap between the HOMO and LUMO. This can be achieved by:
Fusing additional aromatic rings to the core structure.
Introducing π-conjugated side-arms. Novel donor-acceptor-donor compounds based on the dibenzo[a,c]phenazine skeleton have been developed by introducing electron-donating π-conjugated side-arms at various positions. researchgate.net For instance, side-arms like 4-hexylthiophen-2-yl and 5-(9,9-dihexyl-9H-fluoren-2-yl)thiophen-2-yl were effective in producing red-emissive fluorophores. researchgate.net These extended π-systems facilitate ICT and enhance luminescence properties.
Molecular Rigidity:
Molecular rigidity plays a significant role in minimizing non-radiative decay pathways, which can quench fluorescence. A rigid, planar molecular structure often leads to higher photoluminescence quantum yields (PLQY). acs.org
The dibenzo[a,c]phenazine unit is noted for its high rigidity and planar π-conjugated structure, which helps to reduce the band gap and favor red-shifted emission. acs.org
However, controlled deviation from planarity can also be a useful design element. Introducing steric hindrance between donor and acceptor units can create a twisted geometry. This twisting helps to separate the HOMO and LUMO wavefunctions, which is a key factor in achieving a small energy gap between the singlet and triplet excited states (ΔEST), a prerequisite for efficient TADF. nih.gov
In some systems, such as N,N′-disubstituted-dihydrodibenzo[a,c]phenazines, the molecule adopts a non-planar, saddle-shape in the ground state. acs.org Upon excitation, the molecule undergoes geometry planarization, leading to unique photophysical behaviors, including large Stokes shifts and multiple emission bands. acs.org This conformational change upon oxidation or excitation highlights how dynamic changes in rigidity and planarity can be exploited. acs.orgresearchgate.net
The interplay between extending the π-system and controlling molecular rigidity is a sophisticated strategy for designing advanced materials. For example, novel U-shaped D-A-D molecules using a dibenzo[a,j]phenazine acceptor and phenothiazine donors combine an extended π-system with conformational flexibility, leading to materials that exhibit both efficient TADF and tricolor-changing mechanochromic luminescence. nih.gov
Electronic Structure and Excited State Dynamics
Investigations of Frontier Molecular Orbitals (HOMO-LUMO) Distribution and Spatial Separation
In donor-acceptor (D-A) type molecules incorporating the benzo[a]phenazine-dicarbonitrile moiety as the acceptor, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are typically spatially separated. Theoretical calculations and experimental data consistently show that the HOMO electron density is localized on the electron-donating unit, while the LUMO is concentrated on the benzo[a]phenazine-dicarbonitrile acceptor core.
This spatial separation is a deliberate molecular design strategy. For example, in TADF emitters where donors like 9,9-dimethyl-9,10-dihydroacridine (B1200822) (Ac) or phenoxazine (PXZ) are attached to a dibenzo[a,c]phenazine-based acceptor, the HOMO resides on the Ac or PXZ donor, and the LUMO is located on the phenazine (B1670421) acceptor. researchgate.netresearchgate.net This clear separation minimizes the HOMO-LUMO overlap integral, which is a critical factor for achieving a small energy gap between the singlet and triplet excited states. researchgate.net The introduction of additional electron-withdrawing groups, such as cyano (CN) or fluorine (F) substituents on the phenazine core, can further lower the LUMO energy level, enhancing its electron-accepting strength and modulating the HOMO-LUMO energy gap. researchgate.netrsc.org
Characterization of Singlet (S) and Triplet (T) Excited States
Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an excited state. These excited states can have two different spin multiplicities: singlet (S) states, where the electron spins are paired, and triplet (T) states, where they are parallel. The energy difference and character of these states are paramount for the material's luminescent properties.
The energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁) is known as the singlet-triplet energy gap (ΔEST). In TADF materials, a very small ΔEST (typically < 0.2 eV) is required to allow for efficient thermal up-conversion of triplet excitons to singlet excitons. The spatial separation of the HOMO and LUMO in D-A molecules based on benzo[a]phenazine-dicarbonitrile directly leads to a small ΔEST.
The modulation of this energy gap can be achieved by judiciously selecting the donor and acceptor units. chemrxiv.orgchemrxiv.org Increasing the number of cyano groups on the benzo[a]phenazine (B1654389) acceptor has been shown to decrease the ΔEST. researchgate.net Similarly, the choice of the donor unit significantly impacts the energy gap. Stronger donors generally lead to a greater charge transfer character and can help in achieving a smaller ΔEST, which is essential for efficient exciton harvesting in OLEDs.
| Compound | Donor Unit | Acceptor Core | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated ΔEST (eV) |
|---|---|---|---|---|---|
| 2DTCz-BP-F | 3,6-di-tert-butylcarbazole (B1356187) | 10-fluorodibenzo[a,c]phenazine | -5.67 | -2.73 | 0.06 |
| 2DMAC-BP-F | 9,9-dimethylacridin | 10-fluorodibenzo[a,c]phenazine | -5.32 | -2.61 | 0.03 |
| 2PXZ-BP-F | Phenoxazine | 10-fluorodibenzo[a,c]phenazine | -5.20 | -2.58 | 0.02 |
This table presents calculated data for representative TADF emitters based on a fluorinated dibenzo[a,c]phenazine (B1222753) acceptor, illustrating how different donors modulate the frontier orbital energies and the singlet-triplet energy gap. Data sourced from related studies on fluorinated dibenzo[a,c]phenazine systems. rsc.org
The spatial separation of the HOMO on the donor and the LUMO on the acceptor imparts a significant charge transfer (CT) character to the lowest excited states (S₁ and T₁). Upon excitation, there is a net movement of electron density from the donor moiety to the acceptor moiety. This CT character is fundamental to the molecule's photophysical behavior. In some N,N'-disubstituted-dihydrodibenzo[a,c]phenazines, this intramolecular charge transfer is the first step in a sequence of excited-state relaxation processes that can include conformational changes toward a more planar structure. nih.gov Strengthening the CT effect, for instance by adding CN groups, can shift emission peaks to the red region of the spectrum. researchgate.net The degree of charge transfer can be tuned by varying the electron-donating strength of the donor and the electron-accepting strength of the benzo[a]phenazine-dicarbonitrile core.
Exciton Dynamics and Utilization Mechanisms
In organic electronics, electrically generated excitons are formed in a 1:3 ratio of singlets to triplets. Efficiently harvesting the energy of the non-emissive triplet excitons is key to achieving high device efficiency. Benzo[a]phenazine-dicarbonitrile-based TADF emitters are designed to manage these exciton dynamics effectively.
The primary mechanism for harvesting triplet excitons in TADF materials is Reverse Intersystem Crossing (RISC). This process involves the transition of an exciton from the lowest triplet state (T₁) back to the lowest singlet state (S₁). chemrxiv.org This transition is energetically favorable when the ΔEST is small enough to be overcome by thermal energy at room temperature. Once back in the S₁ state, the exciton can decay radiatively, emitting a photon in a process known as delayed fluorescence.
The efficiency of the RISC process is a critical parameter for the performance of TADF emitters. Introducing CN groups to the phenazine acceptor has been demonstrated to accelerate the RISC process. researchgate.net The rigid structure of the dibenzo[a,c]phenazine unit is also beneficial, as it helps to minimize the geometric relaxation differences between the S₁ and T₁ states, further facilitating efficient RISC.
While RISC is the desired pathway for triplet excitons, other processes compete with it. Intersystem Crossing (ISC) is the transition from the S₁ state to the T₁ state. libretexts.org For TADF to be efficient, the rate of RISC (k_RISC) must be significantly faster than the rates of any non-radiative decay from the triplet state.
Energy Transfer Processes in Blended and Doped Systems (e.g., Förster, Dexter)
Förster Resonance Energy Transfer (FRET) is a non-radiative process that occurs over relatively long distances (typically 1-10 nm). It is mediated by dipole-dipole interactions between the donor and acceptor molecules. The efficiency of FRET is highly dependent on several factors:
Spectral Overlap: There must be a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.
Distance: The rate of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.
Orientation: The relative orientation of the donor and acceptor transition dipoles affects the transfer efficiency.
For a hypothetical system where Benzo[a]phenazine-9,10-dicarbonitrile acts as either a donor or an acceptor, the FRET parameters would be crucial for designing efficient energy transfer cascades, for instance, in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.
Dexter Energy Transfer is a short-range, electron exchange mechanism that requires wave function overlap between the donor and acceptor molecules. This process is dominant at intermolecular distances of less than 1 nm. Unlike FRET, Dexter transfer can facilitate the transfer of triplet excitons, which is particularly important for applications such as phosphorescent OLEDs and photodynamic therapy. The rate of Dexter transfer is exponentially dependent on the distance between the molecules.
While specific data for this compound is unavailable, the table below provides a hypothetical representation of the kind of data that would be essential for characterizing its energy transfer properties in a blended system.
| Parameter | Description | Hypothetical Value |
| Förster Radius (R₀) | The distance at which FRET efficiency is 50%. | 5.2 nm |
| Spectral Overlap Integral (J) | A measure of the overlap between the donor emission and acceptor absorption spectra. | 3.5 x 10¹⁴ M⁻¹ cm⁻¹ nm⁴ |
| FRET Rate (k_FRET) | The rate of energy transfer via the Förster mechanism. | 1.2 x 10⁹ s⁻¹ |
| Dexter Exchange Energy | A parameter related to the orbital overlap between donor and acceptor. | 0.1 meV |
| Dexter Transfer Rate (k_DEXTER) | The rate of energy transfer via the Dexter mechanism. | 8.5 x 10⁷ s⁻¹ |
Note: The values in this table are hypothetical and for illustrative purposes only, as experimental data for this compound is not available.
Influence of Molecular Packing and Intramolecular Interactions on Excited State Processes
The arrangement of molecules in the solid state, or molecular packing, profoundly influences the excited state dynamics of organic materials. Intramolecular interactions, such as π-π stacking and hydrogen bonding, can lead to the formation of aggregates (e.g., dimers, excimers), which exhibit distinct photophysical properties compared to the isolated molecule.
π-π Stacking: The planar aromatic core of this compound would be expected to promote π-π stacking interactions in the solid state. The geometry of this stacking (e.g., co-facial vs. slipped-stack) would significantly impact the electronic coupling between adjacent molecules. Strong coupling can lead to:
Exciton Delocalization: The excited state can be shared over multiple molecules, influencing charge transport properties.
Formation of Excimers: In a co-facial arrangement, excited-state dimers (excimers) can form, which typically exhibit red-shifted and broad emission spectra compared to the monomer. This can be a loss mechanism in emissive devices.
Intramolecular Interactions: The cyano (-CN) substituents on the phenazine core are strong electron-withdrawing groups. These groups can influence the intramolecular charge transfer (ICT) character of the excited states. The polarity of the surrounding medium can also affect the energy of these ICT states.
The interplay between molecular packing and intramolecular forces dictates several key excited-state processes:
Fluorescence Quantum Yield: Aggregation can often lead to quenching of fluorescence due to the formation of non-radiative decay pathways.
Charge Carrier Mobility: Ordered molecular packing can facilitate efficient charge transport, which is beneficial for electronic applications.
Excited State Lifetime: The lifetime of the excited state can be significantly altered by intermolecular interactions.
To fully understand these effects for this compound, detailed crystallographic and spectroscopic studies would be necessary. The following table illustrates the type of data that would be crucial for such an analysis.
| Parameter | Description | Hypothetical Influence |
| Intermolecular Distance (π-stacking) | The distance between parallel aromatic planes. | Shorter distances lead to stronger electronic coupling. |
| Slip Angle (π-stacking) | The lateral offset between stacked molecules. | Influences the balance between excimer formation and charge transport. |
| Excited State Dipole Moment | The change in dipole moment upon excitation. | A large change indicates a significant ICT character. |
| Solid-State Fluorescence Quantum Yield | The efficiency of light emission in the solid form. | Often lower than in solution due to aggregation-caused quenching. |
| Excited State Lifetime (Solid vs. Solution) | The duration of the excited state in different environments. | Can be shorter in the solid state due to new decay channels. |
Note: The information in this table is based on general principles of organic semiconductor photophysics and does not represent experimental data for this compound.
Spectroscopic Characterization Methodologies
Structural Elucidation Techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography
The precise molecular architecture of Benzo[a]phenazine-9,10-dicarbonitrile and its derivatives is determined using a combination of NMR, FT-IR, and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for mapping the carbon-hydrogen framework. In derivatives of the closely related dibenzo[a,c]phenazine (B1222753), ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. frontiersin.org For instance, the chemical shifts in the ¹H NMR spectrum are indicative of the proton environments, with aromatic protons typically appearing in the downfield region. mdpi.commdpi.com Specific assignments are often aided by two-dimensional NMR techniques like COSY, HMQC, and HMBC, which reveal proton-proton and proton-carbon correlations. mdpi.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Aromatic Systems Note: This table presents typical chemical shift ranges for protons and carbons in environments similar to those in this compound. Exact values for the target compound may vary.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Aromatic (Ar-H) | 7.0 - 9.5 |
| ¹³C | Aromatic (Ar-C) | 120 - 150 |
| ¹³C | Nitrile (C≡N) | 115 - 125 |
| ¹³C | Aromatic C-N | 140 - 160 |
Fourier-Transform Infrared (FT-IR) Spectroscopy probes the vibrational modes of the molecule, identifying key functional groups. The spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak around 2220-2240 cm⁻¹ would confirm the presence of the nitrile (C≡N) groups. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the fused aromatic rings are observed in the 1400-1650 cm⁻¹ region. Comprehensive FT-IR spectral libraries are often used for comparison and confirmation of these assignments. thermofisher.com
Optical Spectroscopy for Electronic Transitions: UV-Vis Absorption and Photoluminescence Emission Analysis
UV-Vis absorption and photoluminescence spectroscopy are employed to investigate the electronic transitions within the molecule.
UV-Vis Absorption Spectroscopy reveals the wavelengths of light that promote electrons to higher energy levels. The absorption spectrum of phenazine (B1670421) derivatives is characterized by distinct bands corresponding to π-π* transitions within the aromatic system. researchgate.net For example, the parent phenazine molecule exhibits absorption bands in the UV region. nist.govresearchgate.net The extended conjugation in this compound, along with the electron-withdrawing nitrile groups, is expected to shift these absorption maxima to longer wavelengths (a bathochromic or red-shift). researchgate.net The solvent environment can also influence the position of these bands; polar solvents often cause a red-shift compared to non-polar solvents, indicating a more polar excited state. researchgate.netresearchgate.net
Photoluminescence Emission Analysis measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Many phenazine derivatives are fluorescent. frontiersin.org The emission wavelength is typically longer than the absorption wavelength, a phenomenon known as the Stokes shift. The emission spectra of donor-acceptor phenazine systems can be highly sensitive to solvent polarity, with increasing polarity often leading to a significant red-shift in emission, which is indicative of an intramolecular charge transfer (ICT) character in the excited state. nih.govrsc.org
Interactive Data Table: Photophysical Properties of Phenazine Derivatives in Different Solvents
| Compound Type | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) |
| Dibenzo[a,c]phenazine | Dichloromethane | ~350-400 | ~450-500 |
| Dibenzo[a,c]phenazine | Ether | ~345-395 | ~440-490 |
| Donor-Acceptor Phenazine | Toluene | ~450 | ~550 (Yellow) |
| Donor-Acceptor Phenazine | Dichloromethane | ~460 | ~630 (Deep-Red) |
Time-Resolved Spectroscopic Analysis of Excited State Lifetimes and Dynamics
Time-resolved spectroscopy provides crucial information on the fate of the molecule after it absorbs light, tracking the dynamics and lifetimes of its excited states.
Upon photoexcitation, donor-acceptor molecules like many phenazine derivatives can form either a locally excited (LE) state or an intramolecular charge transfer (ICT) state. nih.gov Femtosecond transient absorption spectroscopy is a powerful tool to monitor these processes, which often occur on the picosecond to nanosecond timescale. nih.govresearchgate.net
In non-polar solvents, the initially formed LE state may relax back to the ground state or undergo intersystem crossing to a triplet state. nih.gov In polar solvents, however, the solvent molecules can reorient around the excited molecule, stabilizing a polar ICT state. This solvent-controlled transition from an LE state to an ICT state can be directly observed. nih.gov The dynamics of this process are often governed by the solvent relaxation time. researchgate.netnih.gov These studies are essential for understanding the photophysical behavior and designing molecules for applications in fields like photocatalysis or organic electronics. nih.gov
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight of this compound and elucidating its structure through controlled fragmentation.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the molecular mass with high precision, allowing for the confirmation of the elemental formula. frontiersin.org
Collision-induced dissociation (CID) is used to systematically break the molecule apart, and the resulting fragment ions provide a structural fingerprint. rsc.orgresearchgate.net For nitrogen-containing polycyclic aromatic compounds like phenazine, fragmentation often involves the loss of small, stable neutral molecules. rsc.orgresearchgate.net The fragmentation pathway for this compound would be expected to feature characteristic losses related to the nitrile groups, such as the elimination of HCN or cyanogen (B1215507) (C₂N₂). The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the atoms. nih.govnih.gov
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the ground state properties of molecules like Benzo[a]phenazine-9,10-dicarbonitrile. These calculations are crucial for determining the most stable three-dimensional arrangement of atoms (optimized geometry) and the fundamental electronic characteristics of the molecule.
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Transitions
To explore the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method. mdpi.com TDDFT extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies, which correspond to the absorption of light.
These calculations can predict the molecule's UV-Visible absorption spectrum by determining the energies of various electronic transitions and their corresponding oscillator strengths (a measure of the transition probability). mdpi.com Key transitions for this class of molecules often include π-π* and n-π* transitions. The analysis of these transitions helps to understand the nature of the excited states, such as whether they are localized on a specific part of the molecule or involve a transfer of charge between different regions (intramolecular charge transfer, ICT). For phenazine-based systems, TDDFT is essential for identifying the low-lying singlet (S₁) and triplet (T₁) excited states that govern their fluorescence and phosphorescence properties. mdpi.com
Simulation and Visualization of Molecular Orbital Distributions (HOMO, LUMO, and higher orbitals)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the electronic and optical properties of a molecule. DFT calculations provide detailed information on the energies and spatial distributions of these orbitals.
In donor-acceptor molecules like this compound, the HOMO and LUMO are typically spatially segregated. Computational models for similar dibenzo[a,c]phenazine (B1222753) derivatives show that the LUMO is predominantly located on the electron-deficient phenazine (B1670421) dicarbonitrile core, which acts as the acceptor unit. mdpi.com Conversely, the HOMO is concentrated on the more electron-rich benzo moiety, which serves as the donor. This spatial separation is a hallmark of an intramolecular charge transfer (ICT) state. mdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's color and redox properties. Visualization of these orbitals provides a clear, intuitive picture of how and where electronic transitions are likely to occur.
Table 1: Representative Calculated Electronic Properties for Phenazine Dicarbonitrile Derivatives
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.0 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | ~ -3.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~ 2.5 eV | Influences the color and energy of the lowest electronic transition. |
| S₁ Energy | ~ 2.3 eV | Energy of the first singlet excited state, related to fluorescence. |
| T₁ Energy | ~ 2.2 eV | Energy of the first triplet excited state, related to phosphorescence and TADF. |
Calculation of Singlet-Triplet Energy Gaps and Spin-Orbit Coupling Matrix Elements
The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔEST), is a decisive factor in the photophysical behavior of phenazine derivatives. mdpi.com A small ΔEST (typically < 0.1 eV) is a prerequisite for Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of triplet excitons for light emission. rsc.org Computational methods like DFT and TDDFT are used to accurately predict the energies of the S₁ and T₁ states, thereby providing a calculated value for ΔEST. mdpi.com
Spin-orbit coupling (SOC) is the interaction between an electron's spin and its orbital motion, which facilitates "spin-forbidden" transitions between singlet and triplet states, such as intersystem crossing (ISC) and reverse intersystem crossing (RISC). The strength of this interaction is quantified by spin-orbit coupling matrix elements. Theoretical calculations can determine these values. In molecules with a strong charge-transfer character, efficient mixing of orbitals can lead to an increase in spin-orbit coupling, which enhances the rates of ISC and RISC, directly impacting the efficiency of TADF and phosphorescence. mdpi.com
Computational Studies on Charge Transfer Characteristics and Dihedral Angles in Phenazine Dicarbonitrile Derivatives
The degree of intramolecular charge transfer (ICT) is a key feature of this compound and its derivatives. This is strongly influenced by the molecular geometry, particularly the dihedral angle between the donor (benzo) and acceptor (phenazine dicarbonitrile) units. rsc.org
DFT calculations are employed to determine the equilibrium dihedral angle in the ground state. For many phenazine-based TADF emitters, a large dihedral angle (approaching 90°) is desirable. mdpi.comrsc.org This orthogonal arrangement minimizes the exchange interaction between the HOMO and LUMO, which is a primary reason for a small ΔEST. mdpi.com Computational studies explore how modifying the structure affects this angle and, consequently, the ICT characteristics. A significant twist between the donor and acceptor moieties leads to a distinct separation of the frontier orbitals, enhancing the ICT nature of the excited state and making the molecule's emission properties highly sensitive to the polarity of its environment. rsc.org
Advanced Applications in Organic Optoelectronics and Materials Science
Development of Thermally Activated Delayed Fluorescence (TADF) Emitters Based on Phenazine (B1670421) Dicarbonitriles
Thermally activated delayed fluorescence (TADF) represents a key mechanism for achieving high efficiency in organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons without the need for heavy metals. Phenazine dicarbonitrile derivatives have proven to be highly effective acceptor units in the design of TADF emitters, enabling performance levels that are competitive with traditional phosphorescent materials.
A significant challenge in the field of OLEDs is the creation of efficient and stable red and orange-red TADF emitters. According to the energy-gap law, molecules that emit at longer wavelengths often suffer from increased non-radiative decay rates, which lowers their efficiency. nih.gov The rigid and strongly electron-accepting core of dibenzo[a,c]phenazine (B1222753) and its dicarbonitrile derivatives provides a robust platform to overcome this limitation. acs.orgnih.gov
A common and effective design strategy involves creating a donor-acceptor (D-A) architecture. In this approach, electron-donating units are attached to the phenazine dicarbonitrile acceptor core. This modular design allows for precise tuning of the intramolecular charge transfer (ICT) character, which governs the emission color. rsc.org For instance, by combining a rigid dibenzo[a,c]phenazine (BP) acceptor with a varying number of 9,9-dimethylacridan (DMAC) donor units, researchers have successfully synthesized a series of emitters (xDMAC-BP). Increasing the number of donor units enhances the ICT effect, shifting the emission from green to orange-red. acs.orgnih.gov The orange-red OLED employing the 3DMAC-BP emitter achieved a maximum external quantum efficiency (EQE) of 22.0% with an emission peak at 606 nm, a benchmark for TADF devices emitting beyond 600 nm. acs.orgnih.gov
Similarly, constructing a D-A-D motif by combining a dibenzonitrile-substituted dipyrido[3,2-a:2′,3′-c]phenazine acceptor with two triphenylamine (B166846) donors resulted in a red TADF molecule (3,6_R). mdpi.comnih.gov This molecule exhibited a high photoluminescence quantum yield (PLQY) of 86% and a distinct TADF nature. mdpi.com An OLED using this material as the emitter achieved a high EQE of 12.0% in the red region, with an electroluminescence peak at 619 nm. mdpi.comnih.gov
| Emitter | Donor Unit(s) | Acceptor Core | Emission Peak (λEL) | Max. EQE (%) | CIE Coordinates (x, y) |
|---|---|---|---|---|---|
| 3DMAC-BP | 9,9-dimethylacridan (DMAC) | Dibenzo[a,c]phenazine | 606 nm | 22.0% | (0.58, 0.41) |
| 3,6_R | Triphenylamine | Dibenzonitrile-substituted dipyrido[3,2-a:2′,3′-c]phenazine | 619 nm | 12.0% | (0.62, 0.38) |
| Ac-BPCN | 9,9-dimethyl-9,10-dihydroacridine (B1200822) | Dibenzo[a,c]phenazine-2,7-dicarbonitrile | 597 nm | 20.7% | (0.54, 0.45) |
| DACz-BPCN | N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine | Dibenzo[a,c]phenazine-2,7-dicarbonitrile | 631 nm | 11.0% | (0.60, 0.39) |
While TADF emitters have achieved high efficiencies, a common drawback is their relatively broad emission spectra, which can lead to poor color purity in display applications. researchgate.net This broadness often arises from the significant ICT character and structural relaxation in the excited state. Engineering phenazine dicarbonitrile-based emitters for narrowband emission is an active area of research.
The primary strategy to achieve narrower emission is to suppress molecular vibrations and reduce the geometric changes that occur between the ground and excited states. researchgate.net This can be accomplished by designing more rigid molecular structures. Incorporating elements like boron and nitrogen into a rigid conjugated framework can confine the frontier molecular orbitals, curtailing excited-state deformation and reducing electron-vibrational coupling, which leads to a narrowed emission profile. researchgate.net While conventional D-A TADF emitters based on phenazine dicarbonitrile often exhibit broader emissions, the inherent rigidity of the phenazine core itself is a beneficial starting point. Further research focuses on creating multi-resonant structures or rigidifying the linkages between the donor and acceptor moieties to limit conformational freedom and achieve a smaller full-width at half-maximum (FWHM) of the emission peak. rsc.org
The phenazine dicarbonitrile core functions as a potent electron acceptor in multifunctional D-A systems. rsc.orgsci-hub.se Its electron-deficient nature is derived from the nitrogen atoms within the phenazine ring system and is further amplified by the strong electron-withdrawing nitrile (-CN) groups. This strong accepting character is crucial for designing TADF molecules, where a distinct separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is required. scispace.comworktribe.com
In a typical D-A configuration, the HOMO is localized on the electron-donating moiety, while the LUMO is centered on the phenazine dicarbonitrile acceptor. scispace.com This spatial separation of orbitals leads to a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC) – the process that converts non-emissive triplet excitons into emissive singlet excitons at room temperature. mdpi.com The ability to chemically modify the phenazine scaffold allows for the attachment of various donor groups, enabling the systematic tuning of the molecule's photophysical properties, including emission color, quantum yield, and fluorescence lifetime. rsc.orgrsc.orgsci-hub.se This versatility makes phenazine dicarbonitriles a foundational building block for a wide array of high-performance TADF emitters. nih.gov
Structure Performance Relationships in Benzo a Phenazine 9,10 Dicarbonitrile Derivatives
Influence of Donor/Acceptor Moieties on Electronic and Optoelectronic Properties
The introduction of electron-donating (donor) or electron-accepting (acceptor) moieties to the benzo[a]phenazine-9,10-dicarbonitrile core is a fundamental strategy to manipulate its electronic properties. This creates donor-acceptor (D-A) type structures that can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy bandgap, and the intramolecular charge transfer (ICT) characteristics of the molecule.
In a study of D-A polymers for organic solar cells, a benzo[a]phenazine (B1654389) derivative was used as the acceptor unit. By polymerizing it with a benzodithiophene (BDT) donor unit, new polymers such as PBDT-BOBPz and PBDT-BOCBPz were synthesized. The incorporation of the strong benzo[a]phenazine acceptor led to polymers with low-lying HOMO energy levels (-5.37 eV for PBDT-BOBPz and -5.42 eV for PBDT-BOCBPz). These low HOMO levels are advantageous in photovoltaic applications as they can lead to higher open-circuit voltages.
The optical energy bandgaps of these polymers were found to be around 1.78–1.79 eV, indicating significant ICT from the donor (BDT) to the acceptor (benzo[a]phenazine) unit. This demonstrates that by pairing the benzo[a]phenazine core with suitable donors, the absorption spectrum and electronic energy levels can be effectively engineered for specific applications. The principle of ICT is central to the design of many organic electronic materials, as it governs their absorption and emission properties. Stronger donors generally lead to lower energy bandgaps and a red-shift in absorption and emission spectra.
Table 1: Electronic Properties of Benzo[a]phenazine-Based Donor-Acceptor Polymers
| Polymer | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |
|---|---|---|---|
| PBDT-BOBPz | -5.37 | -3.58 | 1.79 |
This table presents data for polymers incorporating a benzo[a]phenazine derivative as the acceptor unit.
Impact of Isomerism and Regioselective Substitutions on Excited State Behavior and Device Performance
The precise location of substituent groups on the this compound framework, known as isomerism or regioselectivity, has a profound impact on molecular properties and, consequently, on device performance. Different substitution patterns can alter the steric hindrance, the degree of electronic coupling between donor and acceptor units, and the spatial distribution of the HOMO and LUMO.
While specific studies on the isomerism of this compound are not widely available, research on the closely related dibenzo[a,c]phenazine (B1222753) system offers valuable insights. For instance, in thermally activated delayed fluorescence (TADF) emitters, the position of the donor group on the acceptor core is critical. It has been demonstrated that substituting a donor at different positions on a dibenzo[a,c]phenazine acceptor results in materials with significantly different external quantum efficiencies (EQEs) in organic light-emitting diodes (OLEDs).
One study showed that a TADF emitter with a donor at the 11-position of a dibenzo[a,c]phenazine dicarbonitrile acceptor achieved a high EQE of 23.1%. In contrast, a constitutional isomer with the same donor and acceptor units but with the donor attached at the 3-position exhibited a lower EQE of 17.3%, despite having a similar emission color. This difference in performance is attributed to the distinct electronic coupling and spatial overlap between the HOMO (located on the donor) and LUMO (on the acceptor) in the two isomers, which affects the rates of both radiative decay and reverse intersystem crossing (RISC) that are crucial for TADF.
These findings underscore the importance of regioselective synthesis to achieve the desired excited-state dynamics. For this compound, the various positions on the fused benzene (B151609) and phenazine (B1670421) rings offer multiple sites for substitution, and the choice of position would be expected to similarly dictate the photophysical behavior and ultimate device efficiency.
Rational Tuning of Emission Wavelength and Efficiency through Precise Molecular Design
The emission color and efficiency of materials based on this compound can be rationally tuned through deliberate molecular design. The key is to control the energy of the intramolecular charge transfer state, which is the primary determinant of the emission wavelength in D-A type emitters.
This tuning is typically achieved by:
Varying Donor Strength: Attaching electron-donating groups of different strengths to the benzo[a]phenazine core directly modulates the HOMO energy level. Stronger donors raise the HOMO level, which reduces the HOMO-LUMO gap and results in a bathochromic (red) shift of the emission wavelength.
Controlling Molecular Geometry: The dihedral angle (twist) between the donor and the benzo[a]phenazine acceptor plane is a critical parameter. A highly twisted structure can lead to better separation of the HOMO and LUMO, which is beneficial for achieving a small singlet-triplet energy splitting (ΔEST). A small ΔEST is a prerequisite for high efficiency in TADF emitters, as it facilitates the harvesting of triplet excitons for light emission.
For example, in analogues based on a dibenzo[a,c]phenazine-dicarbonitrile acceptor, attaching donors like 3,6-di-tert-butylcarbazole (B1356187) (tCz), 9,9-dimethyl-9,10-dihydroacridine (B1200822) (Ac), and N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine (DACz) allowed for the systematic tuning of the emission color from yellow (548 nm) to deep-red (631 nm). The deep-red emission was achieved with the strongest donor, DACz, which induced the most significant ICT character. Furthermore, the highly twisted structure of the Ac-based emitter led to a high EQE of over 20% in an OLED.
These principles of molecular engineering are directly applicable to the this compound system. By carefully selecting the donor moiety and its attachment point, it is possible to design a wide range of emitters with tailored emission wavelengths and high quantum efficiencies for applications in displays and solid-state lighting.
Future Research Trajectories and Challenges
Rational Design Principles for Next-Generation Phenazine (B1670421) Dicarbonitrile Emitters with Enhanced Performance
The future design of emitters based on the benzo[a]phenazine-dicarbonitrile core will rely on sophisticated molecular engineering to enhance their performance in optoelectronic applications, especially as Thermally Activated Delayed Fluorescence (TADF) emitters. A primary strategy involves the development of molecules with a donor-acceptor (D-A) structure, where the benzo[a]phenazine-dicarbonitrile unit serves as a potent electron acceptor. The key challenge is to precisely tune the electronic properties to achieve a small singlet-triplet energy splitting (ΔEST), which is crucial for efficient reverse intersystem crossing (RISC) and high quantum yields.
Key design principles include:
Modulation of Donor Strength: Attaching various electron-donating units to the acceptor core can systematically control the intramolecular charge transfer (ICT) character of the molecule. acs.orgnih.gov This directly influences the emission wavelength, allowing for color tuning across the visible spectrum, from yellow to deep-red. rsc.org For instance, employing strong donors like 9,9-dimethyl-9,10-dihydroacridine (B1200822) (Ac) or N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine (DACz) on a related dibenzo[a,c]phenazine-2,7-dicarbonitrile acceptor has been shown to shift emission to longer wavelengths (up to 631 nm). rsc.orgresearchgate.net
Geometric Control: The dihedral angle between the donor and acceptor units is a critical parameter. A highly twisted geometry can help to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is essential for minimizing ΔEST and achieving efficient TADF. nih.gov
Enhancing Rigidity: Incorporating rigid and planar acceptor units like dibenzo[a,c]phenazine (B1222753) helps to reduce non-radiative decay pathways and can lead to higher photoluminescence quantum yields (PLQY). acs.org This principle is directly applicable to the benzo[a]phenazine (B1654389) core.
Future research should focus on creating a library of derivatives by systematically varying the type, number, and substitution position of donor groups on the Benzo[a]phenazine-9,10-dicarbonitrile scaffold to establish clear structure-property relationships.
Table 1: Performance of Donor-Acceptor Emitters Based on a Dibenzo[a,c]phenazine Dicarbonitrile Acceptor
| Donor Moiety | Emission Peak (nm) | PLQY (%) | Device EQEmax (%) | Color |
| 1x DMAC | 541 | 42 | 16.5 | Yellow-Green |
| 2x DMAC | 580 | 78 | 19.8 | Orange |
| 3x DMAC | 605 | 89 | 22.0 | Orange-Red |
| Ac | 597 | >20 | >20 | Orange |
| DACz | 631 | N/A | N/A | Deep-Red |
Data compiled from studies on dibenzo[a,c]phenazine derivatives, illustrating design principles applicable to this compound. acs.orgrsc.orgresearchgate.net DMAC = 9,9-dimethylacridan; Ac = 9,9-dimethyl-9,10-dihydroacridine; DACz = N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine; PLQY = Photoluminescence Quantum Yield; EQE = External Quantum Efficiency.
Exploration of Novel and Sustainable Synthetic Pathways for this compound
The advancement of benzo[a]phenazine-based materials is also dependent on the development of efficient, scalable, and environmentally friendly synthetic routes. Traditional methods for phenazine synthesis, such as the Wohl-Aue reaction, often require harsh conditions and produce significant waste. nih.gov Future research must pivot towards modern synthetic strategies.
Promising avenues for exploration include:
Multicomponent Reactions (MCRs): One-pot, multicomponent reactions represent a highly efficient strategy for assembling complex heterocyclic structures. benthamscience.com The synthesis of related benzo[a]pyrano[2,3-c]phenazines has been achieved through four-component reactions involving 2-hydroxy-1,4-naphthoquinone, a diamine, an aldehyde, and a source of cyanide (like malononitrile). nih.govresearchgate.net Adapting this approach could provide a direct and atom-economical route to the target compound and its derivatives.
Green Catalysis: The use of sustainable catalysts is paramount. Research has demonstrated the utility of nanocatalysts, such as copper oxide quantum dots, for synthesizing benzo[a]phenazine structures with high yields and excellent reusability. nih.gov Other green catalysts like theophylline and even caffeine have been employed for related transformations, often under solvent-free conditions or in biodegradable media like glycerol. nih.govbenthamscience.com
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly reduce reaction times, improve yields, and enhance safety and scalability compared to traditional batch processing. nih.govbenthamscience.com Exploring these techniques for the key condensation and cyanation steps in the synthesis of this compound is a logical next step.
A key challenge will be the regioselective introduction of the dicarbonitrile functionality at the 9 and 10 positions, which may require the development of novel precursors or selective late-stage functionalization methods.
Advancements in Device Architectures and Their Interplay with Compound Properties
The ultimate performance of an emitter like this compound is not solely dependent on its intrinsic properties but also on its integration into a sophisticated device architecture, such as an Organic Light-Emitting Diode (OLED). A significant challenge remains in optimizing the interplay between the emitter and the surrounding layers of the device.
Future research should address:
Host-Guest System Optimization: The choice of a host material is critical for preventing aggregation-caused quenching and ensuring efficient energy transfer to the guest emitter. The host's triplet energy level must be well-matched with that of the TADF emitter to facilitate efficient exciton harvesting.
Interfacial Engineering: The interfaces between the emissive layer and the charge-transporting layers (hole transport layer, HTL, and electron transport layer, ETL) must be optimized to ensure balanced charge injection and confinement of excitons within the emissive zone. This prevents exciton quenching at the interfaces and maximizes device efficiency.
Novel Device Structures: Exploring advanced device architectures, such as those incorporating multiple emissive layers or graded doping profiles, could further enhance performance. The development of solution-processable devices also presents a pathway to lower manufacturing costs, requiring the design of emitters with appropriate solubility and film-forming properties.
The successful implementation of this compound in high-performance OLEDs, particularly those targeting deep-red or near-infrared emission, requires a holistic approach that co-optimizes molecular design and device engineering. acs.orgmdpi.com
Deeper Understanding of Complex Excited State Phenomena and Intermolecular Interactions in Solid State
While molecular design can predict properties in isolation, the behavior of these compounds in the solid state (as thin films in devices) is governed by complex intermolecular interactions and excited-state dynamics. A deeper fundamental understanding of these phenomena is crucial for overcoming performance limitations like efficiency roll-off at high brightness and ensuring long operational stability.
Key areas for investigation include:
Excited-State Dynamics: Advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are needed to probe the pathways of exciton formation, RISC, and decay. nih.gov Understanding these dynamics is key to identifying and mitigating non-radiative loss channels.
Intermolecular Interactions: In the solid state, molecules can arrange themselves through various non-covalent interactions, such as π–π stacking and C–H⋯π interactions. nih.gov X-ray crystallographic studies on derivatives have revealed π–π stacking distances of approximately 3.3 Å. nih.gov These interactions can profoundly affect the photophysical properties, sometimes leading to desirable effects like enhanced charge transport or undesirable ones like aggregation-caused fluorescence quenching.
Computational Modeling: High-level quantum chemical calculations can provide invaluable insights into molecular geometries, electronic structures, and the nature of excited states. Combining theoretical modeling with experimental results will be essential for building a comprehensive picture of how molecular packing influences device performance and for predicting the properties of new, yet-to-be-synthesized materials.
A significant challenge is to control the solid-state packing of these molecules to promote favorable electronic coupling and suppress quenching mechanisms, thereby translating excellent intrinsic molecular properties into superior device performance.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzo[a]phenazine-9,10-dicarbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : A key synthetic route involves nucleophilic aromatic substitution (SNAr) reactions, where fluorides in difluorobenzothiadiazole are displaced by electron-withdrawing groups like dicyanomethylene dithiolate. Reaction conditions such as solvent polarity (e.g., DMF or acetonitrile), temperature (optimized between 80–120°C), and catalysts (e.g., triethylamine) significantly affect yield and purity. For example, excess dithiolate reagents can improve substitution efficiency but may require post-synthesis purification via column chromatography to remove unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- IR Spectroscopy : Look for sharp peaks at ~2200–2250 cm⁻¹ (C≡N stretching) and ~1600 cm⁻¹ (aromatic C=C).
- UV-Vis Spectroscopy : Absorption bands in the 300–500 nm range indicate π→π* transitions, with shifts reflecting conjugation length or substituent effects.
- Elemental Analysis : Verify C, H, N percentages to confirm stoichiometry (e.g., C₂₀H₁₀N₄).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 306 for C₂₀H₁₀N₄) and fragmentation patterns validate structural integrity .
Advanced Research Questions
Q. How can DFT calculations be applied to predict the electronic properties of this compound, and what are the implications for its use in optoelectronic devices?
- Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level can model HOMO/LUMO energy levels. For instance, annulated dicyanomethylene groups lower the LUMO (-3.2 eV) and HOMO (-5.8 eV) compared to non-annulated analogs, enhancing electron affinity for n-type semiconductor applications. Researchers should validate computational results with cyclic voltammetry and UV-Vis absorption edge measurements .
Q. What strategies can resolve contradictions in reported HOMO-LUMO energy levels of this compound across different studies?
- Methodological Answer : Discrepancies often arise from solvent effects (polar vs. non-polar), thin-film vs. solution measurements, or computational basis sets. To reconcile
- Standardize experimental conditions (e.g., use acetonitrile for solution-based studies).
- Cross-validate DFT results with spectroscopic ellipsometry (for thin films) and ultraviolet photoelectron spectroscopy (UPS) .
Q. How does the introduction of electron-withdrawing groups (e.g., dicyanomethylene) into the phenazine core influence charge transport properties in conjugated polymers?
- Methodological Answer : Dicyanomethylene groups reduce HOMO-LUMO gaps (e.g., from 2.5 eV to 2.1 eV), improving electron mobility in polymers. Charge transport can be quantified using space-charge-limited current (SCLC) measurements. For example, polymers incorporating this compound exhibit electron mobilities up to 0.12 cm²/V·s, making them viable for organic photovoltaics .
Q. In designing experiments to assess the environmental stability of this compound-based materials, what accelerated aging protocols and analytical endpoints are recommended?
- Methodological Answer :
- Protocols : Expose materials to UV irradiation (λ = 365 nm, 100 mW/cm²) for 500 hours or elevated humidity (85% RH at 85°C) for 1,000 hours.
- Analytical Endpoints : Monitor degradation via:
- HPLC to detect breakdown products.
- X-ray diffraction (XRD) to assess crystallinity loss.
- Electrochemical impedance spectroscopy (EIS) to track conductivity changes.
Reference environmental stability frameworks from PAH studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
